1-Methyl-1H-benzimidazole-5-carboxylic acid (CAS 53484-17-6) is a heterocyclic building block featuring a pre-methylated benzimidazole core with a carboxylic acid group at the 5-position. This specific substitution pattern makes it a valuable intermediate in synthetic chemistry, particularly for developing complex molecules where regiochemical control and process efficiency are critical. Its primary utility lies in providing a rigid, functionalized scaffold that serves as a precursor for various bioactive compounds, including those investigated as Poly (ADP-ribose) polymerase (PARP) inhibitors.
Procuring the unmethylated analog, 1H-Benzimidazole-5-carboxylic acid, with the intent of performing N-methylation in-house introduces significant process-related procurement risks. The tautomeric nature of the NH-benzimidazole ring often leads to the formation of a mixture of N1 and N3 methylated regioisomers, which can be difficult and costly to separate. To avoid this, a multi-step protection/deprotection sequence is required, adding at least two stages to a synthesis, increasing solvent usage, and lowering overall yield. 1-Methyl-1H-benzimidazole-5-carboxylic acid is not directly interchangeable because it provides a single, pure regioisomer, thereby eliminating the need for these additional, resource-intensive process steps and de-risking the synthetic route from the outset.
The primary procurement advantage of 1-Methyl-1H-benzimidazole-5-carboxylic acid is the elimination of process steps required when starting with its unmethylated counterpart, 1H-Benzimidazole-5-carboxylic acid. Synthesis routes starting with the unmethylated analog face the challenge of controlling regioselectivity during N-methylation, often yielding mixtures of isomers. To ensure a single product, a synthetic route would require a minimum of two additional steps: N-H protection (e.g., with a Boc group) and subsequent deprotection. Procuring the pre-methylated title compound removes these steps entirely.
| Evidence Dimension | Number of Required Process Steps for N1-Selectivity |
| Target Compound Data | 0 (N1-methyl group is pre-installed) |
| Comparator Or Baseline | 1H-Benzimidazole-5-carboxylic acid: ≥ 2 additional steps (N-protection, then N-deprotection) |
| Quantified Difference | Reduces process by at least 2 steps |
| Conditions | Standard multi-step synthesis requiring a single, defined N-methyl benzimidazole isomer. |
This directly translates to lower labor costs, reduced solvent and reagent consumption, less waste, and a higher overall process yield, making it a more economical choice for scalable synthesis.
In medicinal chemistry, the precise location of substituents on a heterocyclic scaffold is critical for biological activity. The biological effects of benzimidazole derivatives are highly dependent on the substitution pattern at the 1-, 2-, and 5(6)-positions. This compound offers a fixed N1-methyl group and a C5-carboxylic acid functional handle. This defined regiochemistry is non-interchangeable with its isomers (e.g., 1-Methyl-1H-benzimidazole-6-carboxylic acid), as the spatial vector of the carboxylic acid group dictates how the molecule can be elaborated and how it will interact with biological targets.
| Evidence Dimension | Regiochemical Purity |
| Target Compound Data | Single isomer (N1-methyl, C5-carboxy) |
| Comparator Or Baseline | In-house methylation of 1H-benzimidazole-5-carboxylic acid (potential mixture of N1 and N3 isomers) or other positional isomers (e.g., 6-carboxy). |
| Quantified Difference | Guaranteed positional integrity of functional groups |
| Conditions | Use as a building block in medicinal chemistry or materials science where precise molecular architecture is required. |
Procuring this specific isomer ensures reproducible results in SAR studies and prevents investment in synthesizing downstream compounds from an incorrect or mixed-isomer starting material.
The benzimidazole scaffold is a privileged pharmacophore in drug discovery, notably for its use in developing PARP inhibitors for cancer therapy. While various derivatives exist, 1-Methyl-1H-benzimidazole-5-carboxylic acid provides a direct and relevant starting point for the synthesis of novel analogs within this class. Its structure contains the core elements—a methylated benzimidazole ring and a carboxylic acid for amide coupling—frequently utilized in the synthesis of such inhibitors.
| Evidence Dimension | Relevance as a Precursor for Bioactive Compound Classes |
| Target Compound Data | Directly applicable as a building block for benzimidazole-based PARP inhibitor analogs. |
| Comparator Or Baseline | Generic heterocyclic carboxylic acids (e.g., benzoic acid, pyridine carboxylic acid) which lack the specific benzimidazole pharmacophore. |
| Quantified Difference | N/A |
| Conditions | Research and development programs targeting the synthesis of novel PARP inhibitors or other benzimidazole-based therapeutics. |
For researchers in oncology drug discovery, procuring this compound allows them to leverage a well-established molecular scaffold, increasing the probability of synthesizing compounds with relevant biological activity.
Ideal for use in process development and scale-up campaigns where minimizing the number of synthetic steps is critical for economic viability. Its pre-methylated state avoids the process risks and costs associated with protection/deprotection chemistry and isomer separation.
Serves as a high-value starting material for medicinal chemistry programs targeting kinases, PARP, or other enzymes where the benzimidazole scaffold is a known pharmacophore. The fixed regiochemistry ensures that structure-activity relationship (SAR) data is reliable and unambiguous.
The defined orientation of the N-methylated imidazole ring and the C5-carboxylic acid group makes it a suitable ligand precursor for creating well-defined metal-organic frameworks (MOFs) or coordination complexes where predictable geometry is essential.
Irritant